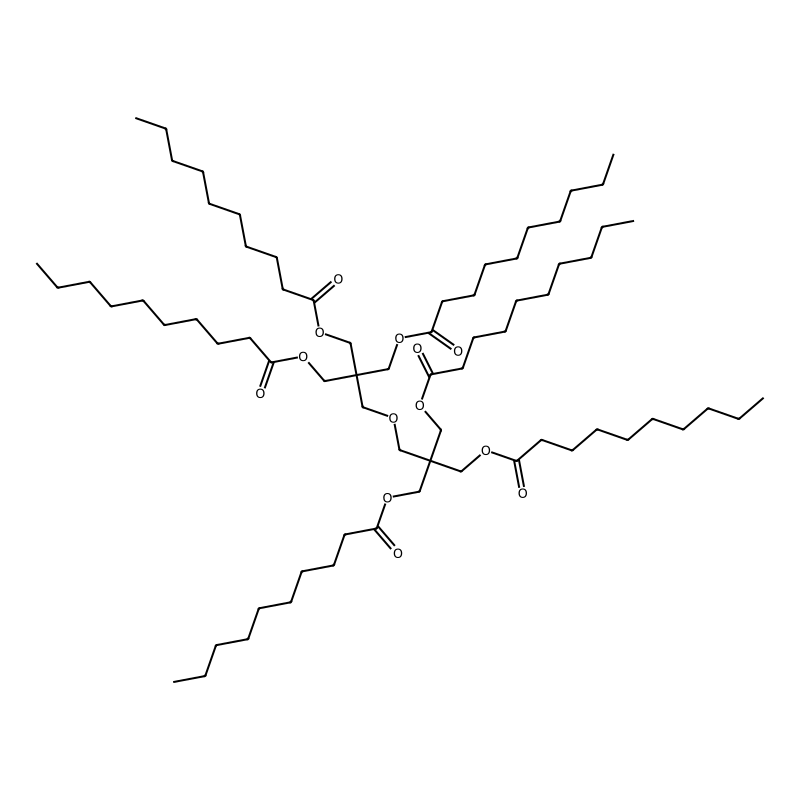Dipentaerythrityl hexacaprate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
Dipentaerythrityl hexacaprate is a complex chemical compound classified as a hexaester derived from a mixture of caprylic acid (octanoic acid) and capric acid (decanoic acid), combined with a dimer of pentaerythritol. Its systematic name includes various structural components, highlighting its intricate molecular architecture. The compound has a molecular weight of approximately 672.89 g/mol and is represented by the chemical formula . It is primarily used in cosmetic formulations due to its emulsifying properties, skin conditioning abilities, and role as a viscosity controller.
Additionally, it can participate in transesterification reactions with other alcohols or acids, modifying its structure and properties .
The synthesis of dipentaerythrityl hexacaprate typically involves the esterification process between pentaerythritol and a mixture of caprylic and capric acids. This reaction is usually facilitated by the presence of catalysts such as sulfuric acid or other acid catalysts under controlled temperature conditions. The general steps include:
- Preparation of Reactants: Pentaerythritol and fatty acids are measured and prepared.
- Esterification Reaction: The reactants are mixed in the presence of a catalyst at elevated temperatures.
- Purification: The resulting product is purified to remove unreacted materials and by-products through distillation or crystallization methods.
This method ensures the formation of the desired hexaester with specific properties suitable for cosmetic applications .
Dipentaerythrityl hexacaprate finds extensive use in various applications, particularly in cosmetics and personal care products. Its primary applications include:
- Emulsifier: Facilitates the stable mixing of oil and water phases in creams and lotions.
- Skin Conditioning Agent: Enhances moisture retention and improves skin texture.
- Viscosity Controller: Adjusts the thickness of formulations to achieve desired consistencies.
- Film-forming Agent: Provides a protective barrier on the skin, enhancing product performance .
It is commonly found in moisturizers, sunscreens, hair conditioners, and other personal care products.
Interaction studies involving dipentaerythrityl hexacaprate focus on its compatibility with other cosmetic ingredients. Research indicates that it can effectively stabilize emulsions when combined with surfactants and thickeners. Its ability to interact positively with various fatty acids enhances its effectiveness as an emollient and moisturizer . Additionally, it shows low reactivity with common preservatives used in cosmetics, which helps maintain product stability over time.
Several compounds share structural similarities with dipentaerythrityl hexacaprate, particularly within the category of fatty acid esters. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Type | Key Properties |
|---|---|---|
| Dipentaerythrityl hexacaprate | Hexaester | Emulsifying agent, skin conditioning |
| Dipentaerythrityl hexaheptanoate | Hexaester | Similar emulsifying properties but different fatty acids |
| Pentaerythritol tetrastearate | Tetraester | Used primarily for thickening; less moisturizing |
| Glyceryl stearate | Ester | Common emulsifier; less effective as an emollient |
| Sorbitan stearate | Ester | Emulsifier; less skin conditioning capability |
Dipentaerythrityl hexacaprate stands out due to its unique combination of caprylic and capric acids, which enhances its moisturizing capabilities while maintaining stability in formulations .
Purity
XLogP3
Exact Mass
Appearance
Storage
UNII
Other CAS
Wikipedia
Dates
2: Laliberté D, Maris T, Sirois A, Wuest JD. Molecular tectonics. Dendritic construction of porous hydrogen-bonded networks. Org Lett. 2003 Dec 11;5(25):4787-90. PubMed PMID: 14653674.








